molecular formula C9H6ClFN4O B2808928 N-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 1488767-95-8

N-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No. B2808928
M. Wt: 240.62
InChI Key: HBYOGFDAWWWVHV-UHFFFAOYSA-N
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Description

“N-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide” is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms, and a carboxamide group, which is a derivative of carboxylic acids and includes an amide functional group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the triazole ring and the attachment of the carboxamide group. The exact synthesis would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazole ring, the carboxamide group, and the 3-chloro-2-fluorophenyl group. These groups would likely contribute to the overall properties of the compound .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The triazole ring is known to participate in various chemical reactions. The carboxamide group could also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be determined by the functional groups present and the overall structure of the molecule .

Scientific Research Applications

Synthesis and Characterization

Triazole derivatives are synthesized using various methodologies, including the Huisgen cycloaddition reaction, which is a cornerstone in the field of click chemistry. For instance, compounds with a triazole core have been prepared to explore their structural characteristics and potential as bioactive molecules. Such synthetic efforts often aim at introducing diverse substituents to the triazole ring to modulate its properties for specific applications (Haque et al., 2017).

Biological Activities

The triazole ring system is a prominent scaffold in medicinal chemistry, contributing to the discovery of new therapeutic agents. Triazole derivatives have been evaluated for various biological activities, including antimicrobial, antifungal, and antitumor effects. For example, novel triazole carboxamides have been identified as promising antimicrobial agents against a range of pathogens, highlighting the versatility of the triazole moiety in contributing to bioactive compounds with potential clinical applications (Pokhodylo et al., 2021).

Structural Analysis and Theoretical Studies

The structural elucidation of triazole derivatives, including X-ray crystallography and density functional theory (DFT) calculations, provides insights into their molecular configurations, intermolecular interactions, and the impact of substituents on their stability and reactivity. Such analyses are crucial for understanding the fundamental properties of these compounds and guiding the design of derivatives with enhanced characteristics for specific applications (Ahmed et al., 2020).

Antitumor Activity

Research into triazole derivatives also extends to their antitumor potential, with studies focusing on the synthesis and evaluation of compounds for their ability to inhibit cancer cell proliferation. The incorporation of triazole units into molecules has been associated with significant bioactivity against various cancer cell lines, underlining the importance of this heterocyclic moiety in the development of new anticancer agents (Hao et al., 2017).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions. Detailed safety information should be available in the compound’s Material Safety Data Sheet .

Future Directions

The future research directions for this compound would depend on its intended applications. It could be studied for potential uses in various fields, such as medicine, materials science, or chemical synthesis .

properties

IUPAC Name

N-(3-chloro-2-fluorophenyl)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN4O/c10-5-2-1-3-6(8(5)11)13-9(16)7-4-12-15-14-7/h1-4H,(H,13,16)(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYOGFDAWWWVHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)NC(=O)C2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide

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